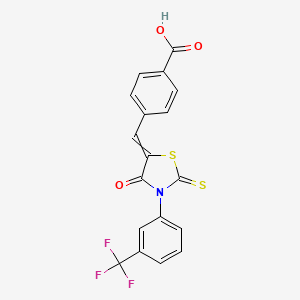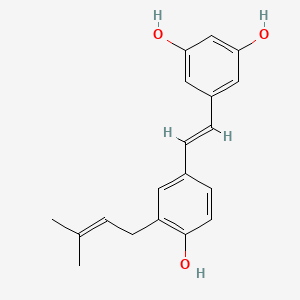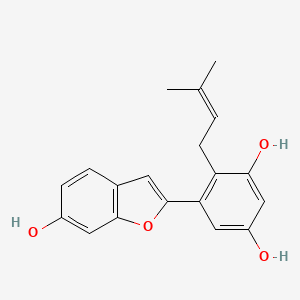
1-氟丙烷
描述
1-Fluoropropane, also known as propyl fluoride, is an organic compound with the molecular formula C3H7F. It is a colorless, flammable gas with a faint odor. This compound is part of the alkyl fluoride family, where a fluorine atom is bonded to a carbon atom in a propane chain. The presence of the fluorine atom imparts unique chemical properties to the compound, making it useful in various applications.
科学研究应用
1-Fluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in studies involving fluorinated analogs of biological molecules to understand their behavior and interactions.
Medicine: 1-Fluoropropane derivatives are explored for their potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of fluorinated polymers and as a blowing agent in the manufacture of foams.
生化分析
Biochemical Properties
1-Fluoropropane plays a role in biochemical reactions primarily due to its fluorine atom, which can influence the reactivity and interactions of the molecule. It interacts with various enzymes, proteins, and other biomolecules. For instance, the fluorine atom can participate in hydrogen bonding and electrostatic interactions, affecting the binding affinity and specificity of enzymes. Studies have shown that 1-Fluoropropane can inhibit certain enzymes by mimicking the transition state of their substrates, thereby acting as a competitive inhibitor .
Cellular Effects
1-Fluoropropane has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 1-Fluoropropane can disrupt the normal function of G-protein coupled receptors (GPCRs), leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Fluoropropane involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, 1-Fluoropropane can inhibit enzymes by forming stable complexes with their active sites, preventing substrate binding and catalysis. It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Fluoropropane can change over time due to its stability and degradation. Studies have shown that 1-Fluoropropane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 1-Fluoropropane can result in cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 1-Fluoropropane vary with different dosages in animal models. At low doses, 1-Fluoropropane may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of 1-Fluoropropane can lead to liver and kidney damage in animal models, indicating a threshold effect for toxicity .
Metabolic Pathways
1-Fluoropropane is involved in various metabolic pathways, including those related to its degradation and elimination from the body. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conversion to metabolites. These metabolites can then be further processed and excreted from the body. The presence of fluorine in 1-Fluoropropane can affect the metabolic flux and levels of other metabolites in the pathways it participates in .
Transport and Distribution
Within cells and tissues, 1-Fluoropropane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The distribution of 1-Fluoropropane can be influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 1-Fluoropropane can affect its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-Fluoropropane may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: 1-Fluoropropane can be synthesized through several methods. One common method involves the reaction of 1-propanol with hydrogen fluoride in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: In industrial settings, 1-fluoropropane is produced by the fluorination of propane using elemental fluorine or hydrogen fluoride. The reaction is conducted at elevated temperatures and pressures to achieve high yields. The process requires careful control of reaction conditions to ensure safety and efficiency.
化学反应分析
Types of Reactions: 1-Fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: In these reactions, the fluorine atom can be replaced by other atoms or groups. For example, 1-fluoropropane can react with halogens to form other halogenated propanes.
Oxidation Reactions: 1-Fluoropropane can be oxidized to form fluorinated alcohols or acids under specific conditions.
Reduction Reactions: The compound can be reduced to form propane in the presence of suitable reducing agents.
Common Reagents and Conditions:
Substitution Reactions: Halogens (e.g., chlorine, bromine) and ultraviolet light are commonly used.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Major Products Formed:
Substitution Reactions: Halogenated propanes.
Oxidation Reactions: Fluorinated alcohols or acids.
Reduction Reactions: Propane.
作用机制
The mechanism of action of 1-fluoropropane involves its interaction with molecular targets through the fluorine atom. The electronegativity of fluorine allows it to form strong bonds with carbon, influencing the compound’s reactivity. In biological systems, fluorinated compounds can interact with enzymes and receptors, altering their activity and leading to various physiological effects.
相似化合物的比较
1-Fluorobutane: Similar structure but with an additional carbon atom.
1,1-Difluoroethane: Contains two fluorine atoms and a shorter carbon chain.
1-Fluoropentane: Longer carbon chain with similar reactivity.
Uniqueness of 1-Fluoropropane: 1-Fluoropropane is unique due to its specific balance of carbon chain length and fluorine substitution. This balance imparts distinct physical and chemical properties, making it suitable for specific applications where other fluorinated compounds may not be as effective.
属性
IUPAC Name |
1-fluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F/c1-2-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHNUZCXXOTJCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196679 | |
| Record name | 1-Fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-13-9 | |
| Record name | Propane, 1-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


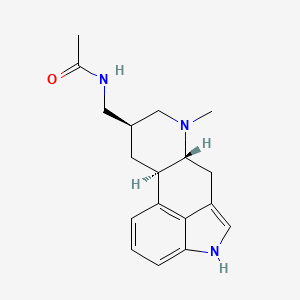

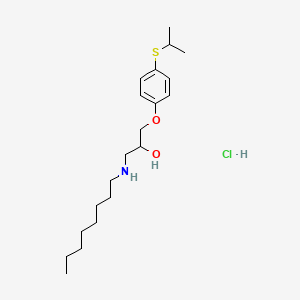
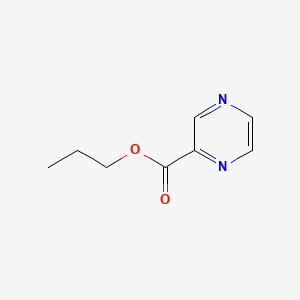
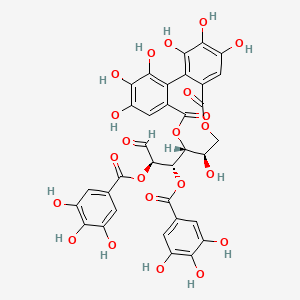

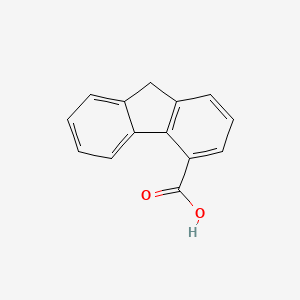

![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)
![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)

